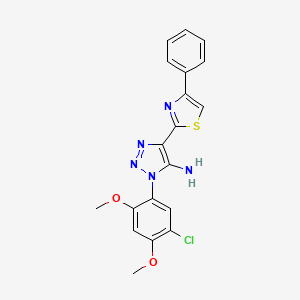
1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of novel compounds, including those structurally related to 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine, have been a focus of recent research. Studies involve facile synthesis techniques for creating derivatives and exploring their chemical structures through various spectroscopic methods such as NMR, IR, and mass spectra. These synthesized compounds are then evaluated for their biological activities, including antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. This approach allows researchers to understand the potential biomedical applications of these compounds and their effectiveness in inhibiting microbial growth (M. Idrees, S. Kola, N. Siddiqui, 2019).
Antimicrobial Activities
Another aspect of the research on such compounds is the evaluation of their antimicrobial properties. Specific derivatives have been synthesized and screened for their activities against various microorganisms. Some of these compounds have demonstrated promising antimicrobial properties, suggesting their potential use in developing new antimicrobial agents. The effectiveness of these compounds is compared with standard drugs, providing a benchmark for their potential therapeutic applications (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Ring Transformations
Research has also focused on ring transformations involving the chemical structure of interest. These studies explore the reactions of specific chemical precursors with various amines, hydrazines, and hydroxylamine, leading to the formation of triazole-thiocarboxamides and other related compounds. Such transformations are significant for understanding the chemical behavior of these compounds and for designing new molecules with potential scientific applications. The mechanism of these transformations and their outcomes contribute to the broader knowledge of chemical synthesis and molecular design (G. L'abbé, E. Vanderstede, W. Dehaen, P. Delbeke, S. Toppet, 1991).
Structural Characterization and Applications
The structural characterization of isostructural compounds, including those related to the chemical structure , reveals insights into their molecular conformation and crystallography. Such studies are crucial for understanding the material properties of these compounds, including their solubility, stability, and potential applications in fields such as materials science and pharmaceutical development. The detailed analysis of their crystal structures can inform the design of compounds with desired physical and chemical properties (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Corrosion Inhibition
Some derivatives of the mentioned chemical structure have been investigated for their corrosion inhibition performances. Through computational studies and experimental evaluations, these compounds have shown potential as corrosion inhibitors for metals such as iron. This application is particularly relevant in industrial settings where metal corrosion can lead to significant material and financial losses. Understanding the molecular interactions and efficacy of these inhibitors can lead to the development of more effective corrosion prevention strategies (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).
特性
IUPAC Name |
3-(5-chloro-2,4-dimethoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-26-15-9-16(27-2)14(8-12(15)20)25-18(21)17(23-24-25)19-22-13(10-28-19)11-6-4-3-5-7-11/h3-10H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCQWYSRGLFDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(1-cyanocyclopentyl)-2-cyclopropyl-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2961808.png)
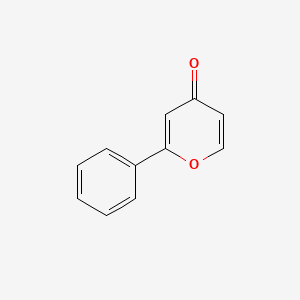
![Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2961810.png)
![N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide](/img/structure/B2961811.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2961812.png)
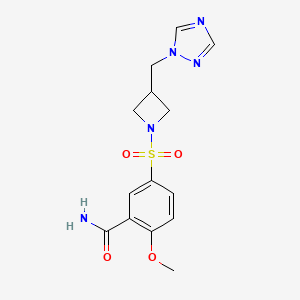
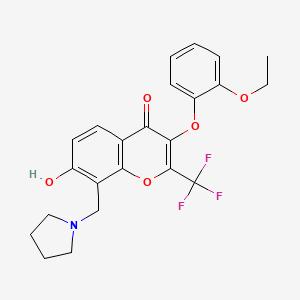
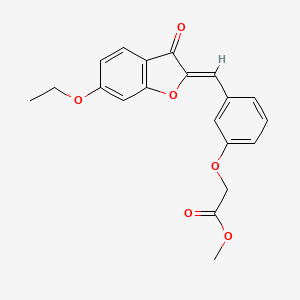
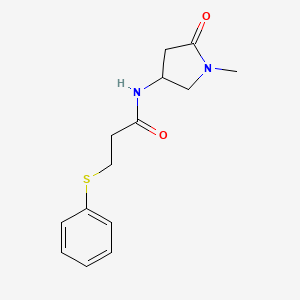
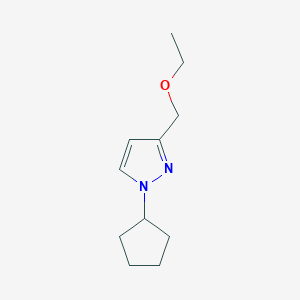
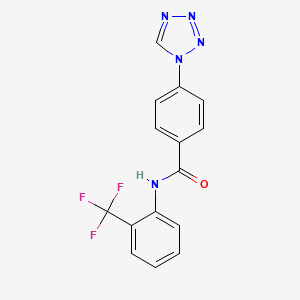
![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)
![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)